Ortho Evra is a transdermal contraceptive patch that delivers a combination of ethinyl estradiol and norelgestromin. [] Norelgestromin is the primary active metabolite of norgestimate, a progestin frequently used in oral contraceptives. [] Ortho Evra is designed to deliver continuous levels of these hormones for a seven-day period. [] The patch itself is thin, measuring 20 cm², and is comprised of three layers: an outer protective layer of polyester, a medicated adhesive middle layer, and a clear polyester release liner that is removed prior to application. []
The synthesis of norelgestromin involves several chemical reactions starting from steroid precursors. A notable method includes the conversion of levonorgestrel through hydroxylation and conjugation processes in the liver, which transforms it into norelgestromin through an oxime to ketone reaction . The synthesis process is detailed in U.S. Patent US20050032764, which describes various methods for producing isomers of norelgestromin .
Norelgestromin has a molecular formula of with a molar mass of approximately 327.47 g/mol. Its structure features a steroid backbone characteristic of progestins, with specific functional groups that contribute to its hormonal activity . Ethinyl estradiol has a molecular formula of and a molar mass of 296.41 g/mol .
The chemical structures can be represented as follows:
Norelgestromin undergoes various metabolic reactions primarily in the liver, including:
These metabolic pathways ensure that the active components are effectively utilized and eliminated from the body .
Ortho Evra works primarily by preventing ovulation through the following mechanisms:
Pharmacokinetic studies show that steady-state concentrations are reached within two weeks after application, with effective hormone levels maintained throughout the patch's usage cycle .
Ortho Evra (marketed as Evra outside the US) is a matrix-type transdermal system comprising three functional layers: (1) a beige polyester backing layer providing structural integrity and environmental protection; (2) a medicated adhesive middle layer containing 6 mg norelgestromin (NGMN) and 0.6 mg ethinyl estradiol (EE) dispersed in a polymer matrix; and (3) a release liner removed prior to application [6] [7]. The 20 cm² patch delivers hormones via passive diffusion through the skin, with daily release rates of 150 μg NGMN and 20 μg EE under standardized conditions [1] [5].
Drug release follows first-order kinetics characterized by an initial rapid diffusion phase (0–24 hours) as hormones saturate the stratum corneum, transitioning to sustained zero-order release (24–168 hours) due to constant concentration gradient maintenance [6]. This kinetic profile is mathematically described by the equation:
d[C]/dt = (k_0 \cdot e^{-αt}) - (k_{elim} \cdot [C])
where k₀
represents initial release rate, α
the decay constant, and kₑₗᵢₘ
the elimination rate constant. Steady-state concentrations are achieved within 48 hours, maintaining NGMN at 0.83 ± 0.21 ng/mL and EE at 56.7 pg/mL throughout the 7-day wear period – well within therapeutic ranges established for oral norgestimate/EE (NGMN: 0.6–1.2 ng/mL; EE: 25–75 pg/mL) [1] [5].
Table 1: Pharmacokinetic Parameters at Steady State [1] [5]
Parameter | Norelgestromin (NGMN) | Ethinyl Estradiol (EE) |
---|---|---|
Cₛₛ Mean (±SD) | 0.83 ± 0.21 ng/mL | 56.7 pg/mL |
Therapeutic Range | 0.6–1.2 ng/mL | 25–75 pg/mL |
Time to Cₛₛ (h) | ≤48 | ≤48 |
Half-life (h) | 28.4 | 15.2 |
The transdermal route fundamentally alters pharmacokinetic behavior compared to oral norgestimate/EE (250 μg NGMN/35 μg EE). While oral administration produces peak serum concentrations (Cₘₐₓ) of NGMN at 1.8 ng/mL and EE at 140 pg/mL within 2 hours post-dose, followed by rapid declines (troughs of 0.4 ng/mL and 15 pg/mL), Ortho Evra achieves 60% higher systemic EE exposure (AUC) with 25% lower peak concentrations (EE Cₘₐₓ ≈ 105 pg/mL) [1] [3]. This results from:
Table 2: Pharmacokinetic Comparison of Transdermal vs. Oral Administration [1] [3] [5]
Parameter | Ortho Evra Patch | Oral Norgestimate/EE | Difference |
---|---|---|---|
EE AUC₀–₂₄ (pg·h/mL) | 1,775 | 1,100 | +61.4% |
EE Cₘₐₓ (pg/mL) | 105 | 140 | -25% |
EE Cₘᵢₙ (pg/mL) | 45 | 15 | +200% |
NGMN Fluctuation Index* | 1.3 | 3.2 | -59% |
Dosing Frequency | Weekly | Daily | - |
*Fluctuation Index = (Cₘₐₓ - Cₘᵢₙ)/Cₐᵥₑ
Four anatomic sites (buttock, upper outer arm, abdomen, and torso excluding breasts) were evaluated in a randomized crossover study (N=37). Serum concentrations remained within therapeutic ranges at all locations, but significant bioavailability differences emerged [2] [4]:
Table 3: Site-Specific Bioavailability Relative to Buttock Application [2] [4]
Application Site | NGMN Relative AUC (%) | EE Relative AUC (%) | Key Characteristics |
---|---|---|---|
Buttock | 100 (Reference) | 100 (Reference) | High vascularization, optimal adhesion |
Upper Arm | 97 | 96 | Convenient access, equivalent efficacy |
Torso | 95 | 94 | Consistent absorption, avoid breast tissue |
Abdomen | 80 | 79 | Thicker skin, reduced perfusion |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4